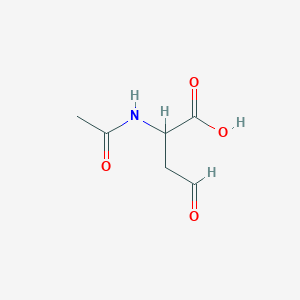
2-Acetamido-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-4-oxobutanoic acid is a derivative of asparagine, an amino acid. It is a small organic molecule with the chemical formula C6H10N2O4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of asparagine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the acetamido and oxo groups .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
2-Acetamido-4-oxobutanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Acetamido-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Acetamido-4-oxobutanoic acid include other asparagine derivatives and keto acids. Examples include 2-Oxobutanoic acid and 4-(2-Aminophenyl)-4-oxobutanoic acid .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
529497-48-1 |
|---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
2-acetamido-4-oxobutanoic acid |
InChI |
InChI=1S/C6H9NO4/c1-4(9)7-5(2-3-8)6(10)11/h3,5H,2H2,1H3,(H,7,9)(H,10,11) |
InChI-Schlüssel |
RTPIPGUAJMIOCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)





![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)



![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)

![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)

